molecular formula C11H23ClN2O B12949814 trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride

trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride

Cat. No.: B12949814
M. Wt: 234.76 g/mol
InChI Key: WMHXUSMUYWAXME-UHFFFAOYSA-N
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Description

Trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C11H23ClN2O. It is a derivative of cyclohexane, featuring a morpholinomethyl group at the 4-position and an amine group at the 1-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with morpholine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the corresponding amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride often employs continuous flow processes to enhance yield and purity. Transaminase-catalysis is one method used to produce trans-4-substituted cyclohexane-1-amines, including trans-4-(morpholinomethyl)cyclohexan-1-amine .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The morpholinomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, secondary amines, and substituted cyclohexane derivatives.

Scientific Research Applications

Trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog that lacks the cyclohexane ring.

    Cyclohexanamine: A compound with a similar cyclohexane backbone but without the morpholinomethyl group.

    4-(morpholinomethyl)benzeneamine: A structurally related compound with a benzene ring instead of a cyclohexane ring.

Uniqueness

Trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride is unique due to its combination of a cyclohexane ring and a morpholinomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H23ClN2O

Molecular Weight

234.76 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C11H22N2O.ClH/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13;/h10-11H,1-9,12H2;1H

InChI Key

WMHXUSMUYWAXME-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2CCOCC2)N.Cl

Origin of Product

United States

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